N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide
Description
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide (CAS: 899737-79-2) is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3,4-dimethylphenyl group at position 1 and a propionamide moiety at position 3. Its molecular formula is C₁₆H₁₇N₅O₂, with a molecular weight of 311.34 g/mol . While detailed physicochemical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest moderate lipophilicity due to the dimethylphenyl substituent, which may influence bioavailability and target binding.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-4-14(22)19-20-9-17-15-13(16(20)23)8-18-21(15)12-6-5-10(2)11(3)7-12/h5-9H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXFEOPROGTKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.35 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group and a propionamide moiety. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.35 g/mol |
| Structural Features | Pyrazolo[3,4-d]pyrimidine core with propionamide group |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that compounds within this class may exhibit kinase inhibition, which is crucial for regulating cellular processes related to cancer and inflammation.
Biological Activities
Research indicates that this compound shows significant biological activities:
- Anticancer Activity : Compounds in the pyrazolo[3,4-d]pyrimidine class have demonstrated potential in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways by modulating the activity of cyclooxygenase (COX) enzymes or other inflammatory mediators.
Case Studies
Several studies have explored the biological activities of similar pyrazolo[3,4-d]pyrimidine derivatives:
- Antitumor Activity : A study on related compounds showed that modifications in the substituent groups could enhance anticancer efficacy against specific cancer cell lines .
- Kinase Inhibition : Research indicated that certain derivatives effectively inhibited kinases involved in cancer progression, leading to reduced cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide (CAS: 919858-63-2)
- Molecular Formula : C₁₄H₁₂ClN₅O₂
- Molecular Weight : 317.73 g/mol
- Key Differences : Replaces the 3,4-dimethylphenyl group with a 3-chlorophenyl substituent. The electronegative chlorine atom may enhance dipole interactions but reduce steric bulk compared to dimethyl groups. Antimicrobial activity data for similar chlorinated derivatives (e.g., β-lactam analogs) show moderate activity against gram-negative bacteria .
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide (CAS: 946282-90-2)
- Molecular Formula : C₂₀H₁₈N₆O₂
- Molecular Weight : 374.4 g/mol
- Key Differences: Features a phenyl group at position 1 and a propanamide linker to a pyridinylmethyl group.
Functionalized Derivatives
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Molecular Formula : C₃₃H₂₆F₃N₅O₄
- Key Differences: Incorporates a fluorinated chromenone system and a benzamide group. Fluorine atoms enhance metabolic stability and membrane permeability. This compound exhibited a melting point of 175–178°C and mass spectrometry (MS) data (m/z: 589.1 [M+1]) .
N-(4'-(4-hydroxy-4-((1-methyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)piperidine-1-carbonyl)biphenyl-2-yl)ethenesulfonamide
Antimicrobial Activity
- Thiazolidinone Analogs: In a 2010 study, thiazolidinone derivatives (e.g., compound XI) demonstrated superior antimicrobial activity compared to Schiff bases or β-lactams.
- Chlorinated vs. Dimethylphenyl Substitutions : Chlorinated analogs (e.g., compound XII) showed weak-to-moderate activity against gram-negative bacteria, suggesting that electron-withdrawing groups may compromise broad-spectrum efficacy compared to electron-donating dimethyl groups .
Enzyme Inhibition Potential
- Pyrazolo[3,4-d]pyrimidinones in Drug Discovery: Fluorinated derivatives (e.g., ) and sulfonamide-containing analogs (e.g., ) are prevalent in kinase and protease inhibition. The dimethylphenyl group in the target compound may favor hydrophobic binding pockets in enzymes, while the propionamide linker could modulate selectivity .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
